

An In-depth Technical Guide to the Chemical Properties of Methyl vanillate-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Methyl vanillate-d3**, a deuterated analog of Methyl vanillate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and analytical chemistry, where isotopically labeled compounds are crucial for quantitative analysis and tracer studies.

Core Chemical Properties

Methyl vanillate-d3 is the deuterated form of Methyl vanillate, a naturally occurring compound found in various plants. The deuterium labeling in the methoxy group makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Quantitative Data Summary

The key chemical and physical properties of **Methyl vanillate-d3** and its non-deuterated analog are summarized in the tables below for direct comparison.

Table 1: General Chemical Properties



| Property | Methyl vanillate-d3 | Methyl vanillate |
|-------------------|---|---|
| Molecular Formula | C ₉ H ₇ D ₃ O ₄ | C ₉ H ₁₀ O ₄ [1] |
| Molecular Weight | 185.20 | 182.17 |
| CAS Number | 1394230-40-0 | 3943-74-6[1] |
| Synonyms | Methyl 4-hydroxy-3-(methoxy-d3)benzoate | Methyl 4-hydroxy-3- methoxybenzoate[1] |

Table 2: Physical Properties

| Property | Value |
|---------------|--|
| Appearance | White to light yellow crystalline powder |
| Melting Point | 64-67 °C |
| Boiling Point | 285-287 °C at 760 mmHg |
| Solubility | Soluble in DMSO and Methanol |

Synthesis and Analytical Protocols

Detailed methodologies for the synthesis and analysis of **Methyl vanillate-d3** are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of Methyl vanillate-d3

The synthesis of **Methyl vanillate-d3** can be achieved through a two-step process involving the esterification of vanillic acid followed by deuterated methylation of the phenolic hydroxyl group.

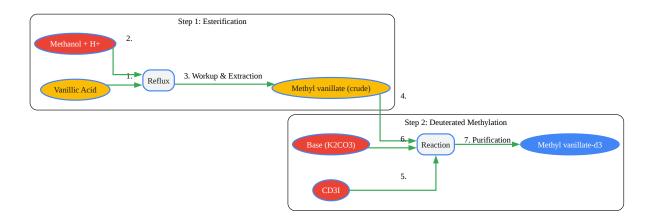
Experimental Protocol:

- Esterification of Vanillic Acid:
 - o Dissolve vanillic acid in methanol.



- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, neutralize the acid, and remove the methanol under reduced pressure.
- Extract the crude Methyl vanillate with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Purify the product by column chromatography on silica gel.
- Deuterated Methylation:
 - To a solution of the purified Methyl vanillate in an appropriate solvent (e.g., acetone), add a base such as potassium carbonate.
 - Add deuterated methyl iodide (CD₃I) to the mixture.
 - Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
 - Filter off the inorganic salts and evaporate the solvent.
 - Purify the resulting Methyl vanillate-d3 by column chromatography.





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A simplified workflow for the synthesis of **Methyl vanillate-d3**.

Analytical Methods

¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum of **Methyl vanillate-d3** is expected to be very similar to that of Methyl vanillate, with the key difference being the absence of the methoxy proton signal (around 3.9 ppm). The aromatic protons will show characteristic shifts and coupling patterns.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will also be nearly identical to the non-deuterated standard. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling and will have a significantly lower intensity.

Table 3: Expected ¹H NMR Chemical Shifts (CDCl₃)



| Protons | Methyl vanillate (ppm)[1] [2] | Methyl vanillate-d3 (Expected ppm) |
|------------|-------------------------------|---------------------------------------|
| -OCH₃ | ~3.92 (s, 3H) | Absent |
| -COOCH₃ | ~3.89 (s, 3H) | ~3.89 (s, 3H) |
| Aromatic-H | ~6.9-7.7 (m, 3H) | ~6.9-7.7 (m, 3H) |
| -OH | ~6.0 (br s, 1H) | ~6.0 (br s, 1H) |

Table 4: Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon | Methyl vanillate (ppm)[1] | Methyl vanillate-d3 (Expected ppm) |
|------------|---------------------------|---------------------------------------|
| -OCH₃ | ~56.1 | ~56.1 (multiplet, lower intensity) |
| -COOCH₃ | ~51.9 | ~51.9 |
| Aromatic-C | ~111-150 | ~111-150 |
| -C=O | ~167.0 | ~167.0 |

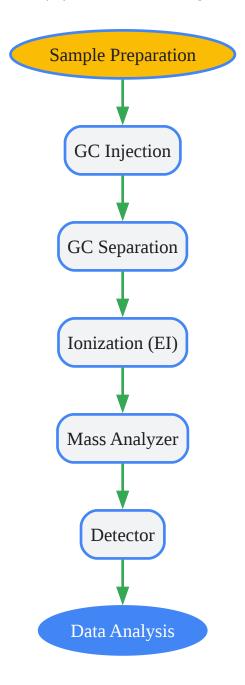
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the analysis of Methyl vanillate and its deuterated analog. The electron ionization (EI) mass spectrum of **Methyl vanillate-d3** will show a molecular ion peak (M+) at m/z 185, which is 3 mass units higher than that of the non-deuterated compound (m/z 182). The fragmentation pattern is expected to be similar, with key fragments also showing a +3 Da shift if they retain the deuterated methoxy group.

Experimental Protocol for GC-MS:

- Column: DB-5ms or equivalent non-polar capillary column.
- Injector Temperature: 250 °C.
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.



- · Carrier Gas: Helium.
- MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.



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A general workflow for GC-MS analysis of **Methyl vanillate-d3**.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used for the separation and quantification of Methyl vanillate. A C18 column is typically employed with a mobile phase consisting of a



mixture of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent such as methanol or acetonitrile. Detection is commonly performed using a UV detector at around 260 nm. The retention time of **Methyl vanillate-d3** will be virtually identical to that of Methyl vanillate under the same conditions.

Biological Activity and Signaling Pathway

Methyl vanillate has been identified as an activator of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer and developmental disorders.

The activation of this pathway by Methyl vanillate involves the stabilization of the β -catenin protein. In the "off" state, a destruction complex (containing APC, Axin, GSK3, and CK1) phosphorylates β -catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. When a Wnt ligand binds to its receptor complex (Frizzled and LRP5/6), the destruction complex is inhibited. This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.

The role of Methyl vanillate in the Wnt/β-catenin signaling pathway.

Safety and Handling

Methyl vanillate is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of the chemical properties, synthesis, analysis, and biological relevance of **Methyl vanillate-d3**. The provided protocols and data are intended to facilitate its application in research and development.

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